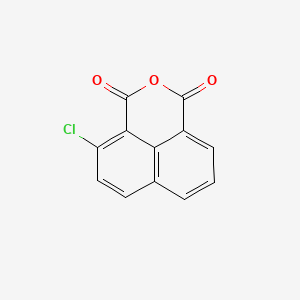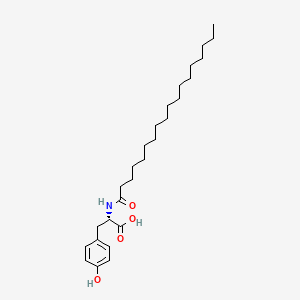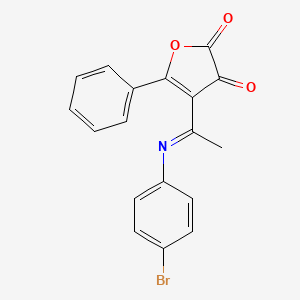
4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione is a complex organic compound that features a furanone core with a bromophenyl imino group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative. Substitution reactions could result in a variety of new compounds with different functional groups replacing the bromine atom.
科学的研究の応用
4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research into its pharmacological properties could uncover new therapeutic applications, particularly if the compound exhibits bioactivity against specific targets.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which 4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione exerts its effects depends on its interaction with molecular targets. For example, if the compound is used in a biological context, it may bind to specific proteins or enzymes, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione include other furanone derivatives and imino compounds. Examples might include:
- 4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione
- 4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione
Uniqueness
What sets this compound apart is the presence of the bromophenyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution in organic chemistry and for exploring new applications in various scientific fields.
特性
CAS番号 |
88556-41-6 |
|---|---|
分子式 |
C18H12BrNO3 |
分子量 |
370.2 g/mol |
IUPAC名 |
4-[N-(4-bromophenyl)-C-methylcarbonimidoyl]-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C18H12BrNO3/c1-11(20-14-9-7-13(19)8-10-14)15-16(21)18(22)23-17(15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChIキー |
OURORMXXJJVFSB-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=C(C=C1)Br)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


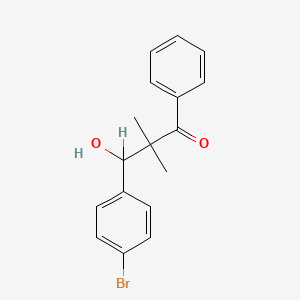
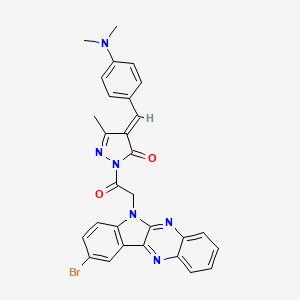
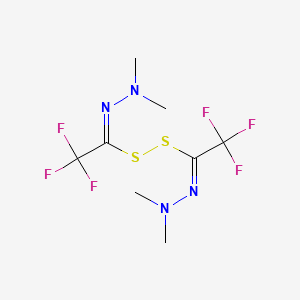
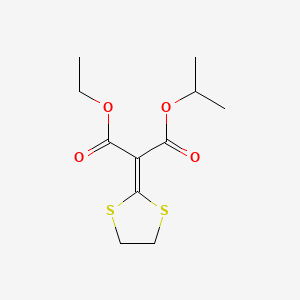
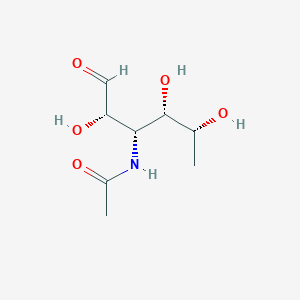
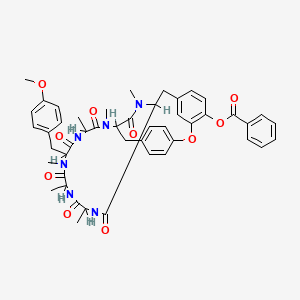
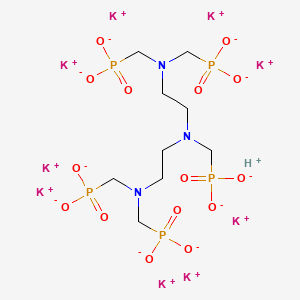
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)
![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)


